![molecular formula C13H17ClN6O2S B2680759 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine CAS No. 1049481-99-3](/img/structure/B2680759.png)
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine
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Description
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine, also known as TAK-915, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. TAK-915 belongs to the class of drugs known as GABA-A α5 negative allosteric modulators (NAMs), which are compounds that selectively target the α5-containing GABA-A receptor subtype.
Scientific Research Applications
Antidepressants
The piperazine nucleus is found in many marketed drugs in the realm of antidepressants . The compound contains a piperazine ring, which suggests it could potentially be used in the development of new antidepressants.
Antipsychotics
Similarly, the piperazine structure is also found in antipsychotic drugs . This suggests that your compound could have potential applications in the treatment of psychiatric disorders.
Antihistamines
Piperazine derivatives have been used as antihistamines . Therefore, your compound could potentially be used in the development of new antihistamines.
Antifungals and Antibiotics
The piperazine nucleus is found in antifungal drugs like itraconazole and antibiotics like ciprofloxacin . This suggests that your compound could have potential applications in these areas.
Catalysis and Metal Organic Frameworks (MOFs)
Piperazine ring-based compounds have been successfully used in the field of catalysis and metal organic frameworks (MOFs) . Your compound, with its piperazine ring, could potentially be used in these fields.
Protodeboronation
Protodeboronation is a process used in organic synthesis . Given the structure of your compound, it could potentially be used in this process.
Central Serotonin System Stimulation
Studies have shown that certain piperazine derivatives can stimulate the central serotonin system . This suggests that your compound could potentially be used in research related to the central serotonin system.
properties
IUPAC Name |
1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-methylsulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN6O2S/c1-23(21,22)19-8-6-18(7-9-19)10-13-15-16-17-20(13)12-4-2-11(14)3-5-12/h2-5H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGDBWBPQGCVTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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